2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyridopyrimidinone family
Mechanism of Action
Target of Action
Similar compounds have been noted for their analgesic properties , suggesting potential targets could be pain receptors or related pathways.
Mode of Action
It’s known that the compound was synthesized with the aim of establishing a structure-analgesic activity relationship . This suggests that the compound interacts with its targets to potentially alleviate pain.
Biochemical Pathways
Given its analgesic properties , it may influence pathways related to pain perception and response.
Result of Action
Pharmacological studies identified compounds in the study series with marked analgesic properties , indicating that the compound likely has a significant impact on pain perception at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with N-propylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles to form substituted derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form enaminones and Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and hydrazines.
Catalysts: Such as acids (e.g., acetic acid) or bases (e.g., sodium hydroxide).
Solvents: Organic solvents like ethanol, methanol, and toluene are often used.
Major Products Formed
The major products formed from these reactions include:
Enaminones: Formed through condensation reactions.
Schiff bases: Formed through reactions with aldehydes.
Cyclized heterocycles: Formed through cyclization reactions.
Scientific Research Applications
2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and other proteins, providing insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: A precursor in the synthesis of the target compound.
4-hydroxy-2-quinolones: Compounds with similar structural motifs and biological activities.
Uniqueness
2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern and the presence of the N-propyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-hydroxy-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-6-13-10(16)9-11(17)14-8-5-3-4-7-15(8)12(9)18/h3-5,7,17H,2,6H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDWVLFBLSGQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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